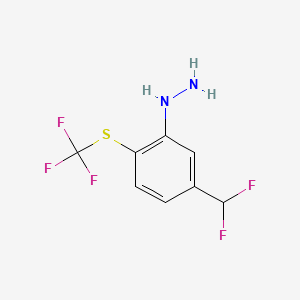
1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound that belongs to the class of chlorinated ketones. This compound is characterized by the presence of a chloromethyl group, a methylthio group, and a chlorinated phenyl ring attached to a propanone backbone. Such compounds are often of interest in organic synthesis and industrial applications due to their reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One possible route is the chlorination of 1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chlorination processes using continuous flow reactors. These methods ensure consistent product quality and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with new functional groups replacing the chloromethyl group.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its reactivity and functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one depends on its specific interactions with molecular targets. For example, its chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The methylthio group may also interact with thiol-containing proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-1-(4-chloromethylphenyl)propan-2-one
- 1-Chloro-1-(5-methylthio-2-chlorophenyl)propan-2-one
- 1-Chloro-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activities. The presence of both chloromethyl and methylthio groups allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C11H12Cl2OS |
|---|---|
Poids moléculaire |
263.2 g/mol |
Nom IUPAC |
1-chloro-1-[5-(chloromethyl)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(14)11(13)9-5-8(6-12)3-4-10(9)15-2/h3-5,11H,6H2,1-2H3 |
Clé InChI |
OLHCYCIVIGONDD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC(=C1)CCl)SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


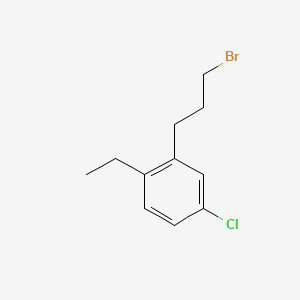

![5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)

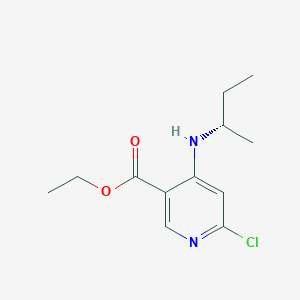
![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
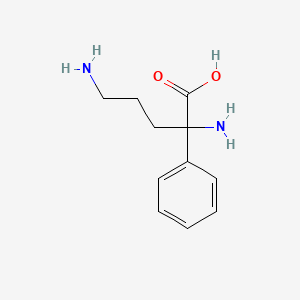
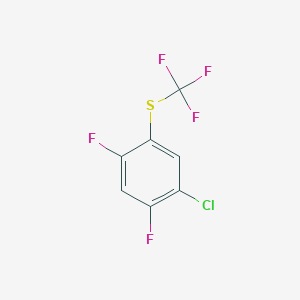
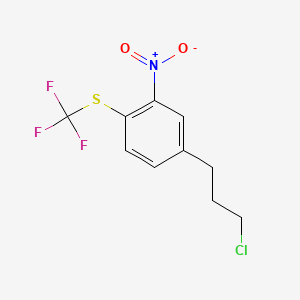
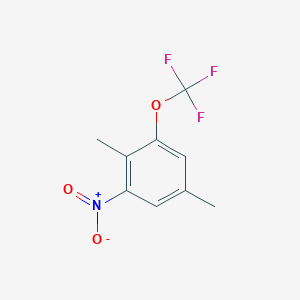
![2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B14049277.png)
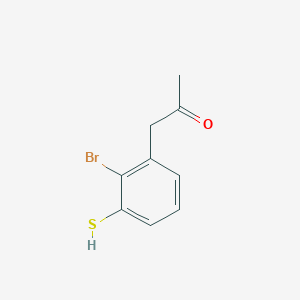
![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-cmethyl-3-O-methyl-A-l-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-B-d-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadeca](/img/structure/B14049283.png)
